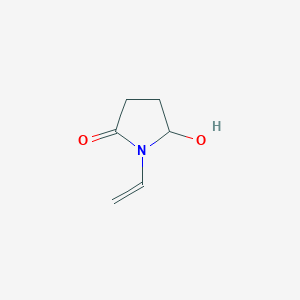

1-Ethenyl-5-hydroxypyrrolidin-2-one

Description

Properties

IUPAC Name |

1-ethenyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2,5,8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSYQECQQJIPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(CCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522908 | |

| Record name | 1-Ethenyl-5-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58804-52-7 | |

| Record name | 1-Ethenyl-5-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Pathways of 1 Ethenyl 5 Hydroxypyrrolidin 2 One

Reactivity of the Ethenyl Moiety

The ethenyl group in 1-ethenyl-5-hydroxypyrrolidin-2-one is susceptible to various addition and cycloaddition reactions, characteristic of vinyl compounds.

Polymerization Kinetics and Mechanisms of Vinyl Lactams

The vinyl group of this compound can undergo polymerization to form polyvinyl lactams. The polymerization of N-vinyl lactams, such as N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC), has been extensively studied. acs.org These polymerizations can proceed through different mechanisms, including free radical, cationic, and anionic pathways.

Free Radical Polymerization: This is a common method for polymerizing vinyl lactams. The initiation step involves the generation of free radicals from an initiator molecule. slideserve.com These radicals then attack the carbon-carbon double bond of the vinyl group, initiating a chain reaction. slideserve.com The process of adding more monomer units to the growing polymer chain is known as propagation. slideserve.com Termination of the growing polymer chain can occur through various mechanisms. slideserve.com

Cationic Polymerization: In this type of polymerization, the initiator is a cation. The positively charged initiator attracts the electron pair from the C=C double bond, forming a single bond and leaving one of the carbons with a positive charge. slideserve.com This new cation then reacts with another monomer molecule, continuing the polymer chain growth. slideserve.com

Anionic Ring-Opening Polymerization (AROP): While not a direct polymerization of the vinyl group, AROP is a significant polymerization method for lactams themselves. It typically requires a strong base catalyst and can be performed below or above the melting temperature of the resulting polylactam. mdpi.com The mechanism involves the generation of a lactamate anion, which then acts as a nucleophile. rsc.org

The kinetics of these polymerization reactions can be influenced by various factors, including the type of initiator, solvent, and temperature. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinyl lactams, less polar solvents like anisole (B1667542) and 1,4-dioxane (B91453) have been found to be more favorable than highly polar solvents. rsc.org

Table 1: Polymerization Methods for Vinyl Lactams

| Polymerization Type | Initiator/Catalyst | Key Features |

| Free Radical Polymerization | Free radical initiators (e.g., peroxides, azo compounds) | Chain reaction mechanism involving initiation, propagation, and termination. slideserve.com |

| Cationic Polymerization | Cations (e.g., strong acids) | Initiated by a cation attacking the vinyl double bond. slideserve.com |

| Anionic Ring-Opening Polymerization | Strong, non-nucleophilic bases | Primarily for the lactam ring, not the vinyl group. mdpi.comrsc.org |

| RAFT Polymerization | Chain transfer agents (e.g., dithiobenzoates) | Controlled polymerization process leading to well-defined copolymers. rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions involving the ethenyl group)

The ethenyl group of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

Diels-Alder Reaction: This is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, the ethenyl group of this compound would act as the dienophile. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com While vinyl alcohol itself is not a practical dienophile due to its tautomerization to acetaldehyde, vinyl acetate (B1210297) can be used as a vinyl alcohol equivalent. stackexchange.com The use of superelectrophilic activation has enabled Diels-Alder reactions with ethylene, which is typically a poor dienophile. nih.gov

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com The ethenyl group of this compound can serve as the dipolarophile. These reactions are a valuable route to various five-membered heterocycles and can be highly regio- and stereoselective. wikipedia.orgnumberanalytics.com Asymmetric 1,3-dipolar cycloadditions have been developed to create chiral spirocyclic lactams. nih.gov

Table 2: Cycloaddition Reactions of the Ethenyl Group

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder | Diene + this compound (Dienophile) | Substituted cyclohexene (B86901) derivative | Forms a six-membered ring; concerted mechanism. wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + this compound (Dipolarophile) | Five-membered heterocyclic ring | Important for synthesizing heterocycles; can be stereoselective. wikipedia.orgnumberanalytics.com |

Radical and Ionic Additions to the Vinyl Group

The double bond of the ethenyl group is susceptible to both radical and ionic addition reactions.

Radical Addition: Free radicals can add across the double bond of the vinyl group. This process is a key step in free radical polymerization, as described earlier. Laccase, a multi-copper-containing oxidoreductase, has been shown to catalyze the controlled radical polymerization of N-vinylimidazole, suggesting the potential for enzymatic radical additions to vinyl lactams. rsc.org

Ionic Addition: Electrophiles can attack the electron-rich double bond of the ethenyl group, leading to cationic intermediates that can then be trapped by nucleophiles. This is the principle behind cationic polymerization. Similarly, strong nucleophiles can potentially add to the vinyl group under certain conditions, initiating anionic polymerization.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 5-position of the pyrrolidinone ring provides another site for chemical modification, allowing for the introduction of various functional groups and further molecular complexity.

Esterification, Etherification, and Glycosylation Reactions

The hydroxyl group can undergo typical alcohol reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst will form the corresponding ester.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield ethers. For instance, the synthesis of the natural product Sessiline involves the coupling of 5-hydroxypyrrolidin-2-one (B122266) with 5-hydroxymethylfurfural (B1680220) under neat conditions, forming an ether linkage. scirp.org

Glycosylation: The hydroxyl group can act as a nucleophile in glycosylation reactions, reacting with an activated sugar donor to form a glycosidic bond. nih.gov These reactions can proceed through various mechanisms, including SN1 and SN2 pathways, and their stereoselectivity is a key challenge. nih.govnih.gov

Dehydration and Rearrangement Processes

The presence of the hydroxyl group also allows for elimination and rearrangement reactions.

Dehydration: Treatment with a dehydrating agent can lead to the elimination of water, forming a double bond within the pyrrolidinone ring. For example, the dehydration of a 3-acyl-5-hydroxy-3-pyrrolin-2-one derivative has been reported to yield a product with the talaroconvolutin A ring system. nih.gov

Rearrangement: Under certain conditions, the 5-hydroxy-pyrrolidin-2-one moiety can undergo rearrangement. For instance, a base-induced intramolecular cyclization of a sulfur ylide followed by a 1,3-hydroxy shift has been used to synthesize 5-hydroxy-1H-pyrrol-2-ones. acs.org Beckmann and Baeyer-Villiger rearrangements have also been employed in the synthesis of related cyclic ketones and lactams. acs.org

Regioselective Functionalization at the Hydroxyl Center

The hydroxyl group at the C5 position of this compound is a key site for introducing molecular diversity through regioselective functionalization. The primary reactions at this center are O-acylation and O-etherification.

O-Acylation: The conversion of the hydroxyl group to an ester can be achieved through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. The choice of base and reaction conditions is crucial to prevent side reactions involving the vinyl group or the lactam ring. While specific literature on the O-acylation of this compound is not abundant, analogous reactions with similar hydroxy lactams suggest that standard acylation conditions can be employed.

O-Etherification: The formation of an ether linkage at the C5 hydroxyl group is another important transformation. A notable example is the synthesis of Sessiline, an alkaloid, which involves the coupling of 5-hydroxypyrrolidin-2-one with 5-hydroxymethylfurfural under moderate heating in a neat reaction, demonstrating the feasibility of forming an ether bond at this position. scirp.org The reactivity of the hydroxyl group in this compound can be compared to that of hydroxypyridines, where O-alkylation is a common reaction. nih.gov The regioselectivity between N- and O-alkylation in related systems is influenced by factors such as the nature of the base, the solvent, and the alkylating agent. nih.govresearchgate.net

Reactivity of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring system in this compound offers multiple sites for functionalization, including the nitrogen atom and the ring carbons.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can undergo both alkylation and acylation, although the presence of the vinyl group can influence its reactivity.

N-Alkylation: The alkylation of the nitrogen atom in pyrrolidin-2-one derivatives is a well-established transformation. nih.govresearchgate.net In the case of this compound, direct N-alkylation would compete with O-alkylation at the hydroxyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, in related hydroxypyridine systems, the use of different bases and solvents can favor either N- or O-alkylation. nih.govresearchgate.net The synthesis of various N-alkylated amines often utilizes alcohols as alkylating agents through a "borrowing hydrogen" process, which is an environmentally friendly method. researchgate.net

N-Acylation: N-acylation of the pyrrolidin-2-one nitrogen is another potential transformation. However, the electron-withdrawing nature of the adjacent carbonyl group and the presence of the vinyl group can decrease the nucleophilicity of the nitrogen atom, making N-acylation more challenging than N-alkylation. Synthesis of N-substituted lactams can be achieved through various methods, including the alkylation of a cyclic imidate prepared from the parent lactam. arkat-usa.org

Functionalization at Ring Carbons (e.g., α-alkylation, substitution)

The carbon atoms of the pyrrolidin-2-one ring, particularly the α-carbon to the carbonyl group, are susceptible to functionalization.

α-Alkylation: The α-position of the pyrrolidin-2-one ring can be deprotonated with a strong base to form an enolate, which can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction. While specific examples for this compound are scarce, the α-arylation of pyrrolidinones has been achieved through a Smiles-Truce cascade reaction involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.org This method provides a route to α-functionalized pyrrolidinones.

Substitution Reactions: Other substitution reactions on the pyrrolidin-2-one ring are less common but can be achieved under specific conditions. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines represents a method for introducing substituents at the C5 position. nih.gov

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for controlling the selectivity and outcome of its transformations.

Investigation of Reaction Intermediates (e.g., Iminium Ions, Sulfur Ylides)

Iminium Ions: Iminium ions are key intermediates in many reactions involving pyrrolidine (B122466) derivatives. nih.gov They can be generated from the parent lactam and act as electrophiles in subsequent reactions. For example, the synthesis of Sessiline from 5-hydroxypyrrolidin-2-one is believed to proceed through an iminium ion intermediate. scirp.org In the three-component reaction of aldehydes, amines, and nitro esters to form pyrrolidinone derivatives, an imine intermediate is formed, which then undergoes further reactions. nih.gov Theoretical studies have been conducted to understand the formation and reactivity of iminium species in the synthesis of substituted pyrrolidines. nih.gov

Sulfur Ylides: Sulfur ylides are versatile reagents in organic synthesis and have been used in reactions involving pyrrolidinone systems. youtube.comlibretexts.orgbaranlab.org They can react with carbonyl compounds to form epoxides or participate in cycloaddition reactions. libretexts.orgmdpi.com The reaction of sulfur ylides with N-tert-butanesulfinyl ketimines derived from isatins provides a route to chiral spiro-aziridine oxindoles in a reaction analogous to the Corey-Chaykovsky reaction. mdpi.com The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones can be achieved through a base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone followed by a 1,3-hydroxy rearrangement. acs.orgnih.gov

Elucidation of Rate-Determining Steps and Transition States

The kinetics and thermodynamics of reactions involving N-vinylpyrrolidone and its derivatives have been the subject of several studies.

Transition States: Computational chemistry has been employed to investigate the transition states of reactions involving pyrrolidinone derivatives. Density Functional Theory (DFT) calculations have been used to study the cycloaddition reactions of azomethine ylides, revealing that the selectivity is determined by a balance between the strain and interaction energies in the transition states. acs.org In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, theoretical studies have shown that the reaction proceeds through a specific transition state with kinetic selectivity being more significant than thermodynamic selectivity. nih.gov The diastereoselectivity of copper-promoted aminooxygenation of alkenes to form pyrrolidines has been rationalized by analyzing the chair-like and boat-like transition states. nih.gov The transition states in the aldol (B89426) reactions catalyzed by prolinamide organocatalysts have also been investigated using DFT calculations to explain the observed enantioselectivity. mdpi.com

Solvent and Catalyst Effects on Reaction Outcomes

The transformational pathways of this compound are significantly influenced by the choice of solvent and the presence of catalysts. These factors can dictate the reaction rate, selectivity, and the nature of the resulting products by altering the stability of reactants, intermediates, and transition states. The inherent reactivity of the molecule, stemming from the N-vinyl group and the hemiaminal functionality, makes it susceptible to a variety of chemical transformations.

The polarity of the solvent plays a crucial role in the reaction outcomes. Polar protic solvents, such as water and alcohols, can engage in hydrogen bonding with the carbonyl and hydroxyl groups, potentially stabilizing the molecule or participating in reactions. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can influence reaction rates by solvating charged intermediates, while nonpolar solvents such as toluene (B28343) and hexane (B92381) are less interactive and may be chosen for reactions where minimal solvent interference is desired.

Catalysts, both acidic and basic, can dramatically alter the reaction pathways. Acid catalysts can protonate the carbonyl oxygen or the hydroxyl group, activating the molecule for nucleophilic attack or facilitating dehydration reactions. Conversely, base catalysts can deprotonate the hydroxyl group, increasing its nucleophilicity for subsequent intramolecular or intermolecular reactions.

Detailed Research Findings

While specific research detailing the solvent and catalyst effects on the reaction outcomes of this compound is limited in publicly available literature, the reactivity can be inferred from studies on analogous N-vinyl lactams and 5-hydroxy lactams.

Acid-Catalyzed Reactions: In the presence of an acid catalyst, this compound is expected to undergo several transformations. Protonation of the hydroxyl group can lead to its elimination as a water molecule, forming a stabilized N-acyliminium ion intermediate. This intermediate is highly electrophilic and can be trapped by various nucleophiles present in the reaction medium. The choice of solvent can influence the stability and reactivity of this intermediate. For instance, a nucleophilic solvent like an alcohol could potentially add to the iminium ion.

Base-Catalyzed Reactions: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This can initiate intramolecular reactions, such as ring-opening or rearrangement, depending on the reaction conditions. The N-vinyl group's reactivity can also be influenced by the basicity of the medium, potentially undergoing addition reactions with suitable nucleophiles.

Polymerization Reactions: The N-vinyl group is susceptible to radical, cationic, and anionic polymerization. The choice of initiator (catalyst) and solvent will significantly affect the polymerization process. For example, radical polymerization can be initiated by thermal or photochemical decomposition of radical initiators. The solvent can affect the rate of polymerization and the properties of the resulting polymer. Cationic polymerization can be initiated by strong acids, and the solvent polarity would play a critical role in stabilizing the propagating cationic species.

The following data tables, while illustrative and based on general chemical principles due to the absence of specific experimental data for this compound, provide a framework for understanding the potential effects of solvents and catalysts on the reaction outcomes of this compound.

Table 1: Hypothetical Solvent Effects on the Acid-Catalyzed Dehydration-Addition Reaction of this compound

| Solvent | Dielectric Constant (ε) | Expected Predominant Product | Postulated Role of Solvent |

| Toluene | 2.4 | Polymerization of starting material | Non-polar, favors intermolecular reactions. |

| Dichloromethane (DCM) | 9.1 | Mixture of addition product and polymer | Moderately polar, can stabilize the N-acyliminium intermediate to some extent. |

| Acetonitrile (B52724) | 37.5 | Addition product with the nucleophile | Polar aprotic, effectively solvates the cationic intermediate, favoring nucleophilic attack. |

| Methanol | 32.7 | Methoxy addition product | Polar protic, acts as both solvent and nucleophile. |

Table 2: Hypothetical Catalyst Effects on the Transformation of this compound in a Protic Solvent (e.g., Ethanol)

| Catalyst | Catalyst Type | Expected Reaction Pathway | Anticipated Major Product |

| Sulfuric Acid | Strong Acid | Dehydration followed by solvent addition | 1-Ethenyl-5-ethoxypyrrolidin-2-one |

| Sodium Hydroxide (B78521) | Strong Base | Deprotonation of hydroxyl group, potential for ring-opening or condensation | Complex mixture, potentially including oligomers |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Radical polymerization of the vinyl group | Poly(this compound) |

| Palladium on Carbon (Pd/C) with H₂ | Heterogeneous Catalyst | Hydrogenation of the vinyl group | 1-Ethyl-5-hydroxypyrrolidin-2-one |

It is important to note that these tables represent predicted outcomes based on the known reactivity of the functional groups present in the molecule. Experimental validation is necessary to confirm these transformational pathways and the precise effects of different solvents and catalysts. The interplay between the solvent's properties and the catalyst's nature will ultimately determine the product distribution and reaction efficiency.

Theoretical and Computational Chemistry Investigations of 1 Ethenyl 5 Hydroxypyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethenyl-5-hydroxypyrrolidin-2-one, these calculations would provide a deep insight into its electronic structure, which governs its stability, reactivity, and potential interactions.

The initial step involves the geometry optimization of the molecule's structure. Using a functional such as B3LYP with a basis set like 6-31G*, the lowest energy conformation of the molecule is determined. arabjchem.org From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arabjchem.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface would be mapped to visualize the charge distribution across the molecule. This map identifies electron-rich regions (negative potential), such as around the carbonyl oxygen and the hydroxyl group, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. Reactivity descriptors like electronegativity, chemical potential, and global hardness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov These calculations would predict that the vinyl group is a primary site for radical addition, while the hydroxyl group can act as a hydrogen bond donor and a site for nucleophilic substitution or esterification.

Table 1: Illustrative Electronic Properties Calculated via DFT (B3LYP/6-31G)*

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Indicates electron-donating capability (e.g., in reactions) |

| ELUMO | -1.2 eV | Indicates electron-accepting capability (e.g., in charge-transfer) |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment (μ) | 3.5 D | Quantifies overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe a molecule in a static, gas-phase state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a condensed phase like an aqueous solution. mdpi.com For this compound, MD simulations would reveal its conformational flexibility and the nature of its interactions with surrounding molecules, such as water.

An MD simulation begins by placing the molecule in a simulation box, typically filled with a chosen solvent. A force field (e.g., AMBER, GROMOS) is assigned to describe the inter- and intramolecular forces. mdpi.com The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of this trajectory provides a wealth of information. Conformational analysis can be performed by clustering the trajectory to identify the most stable and frequently accessed shapes of the molecule. mdpi.com The flexibility of the pyrrolidinone ring and the rotational freedom of the ethenyl and hydroxyl substituents can be quantified. Root Mean Square Deviation (RMSD) calculations would show the stability of the molecule's conformation over time. To understand intermolecular interactions, Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the hydroxyl oxygen or the carbonyl oxygen, providing a detailed picture of the solvation shell. nih.gov

Table 2: Illustrative Parameters from a Hypothetical 100 ns MD Simulation in Water

| Parameter | Illustrative Finding | Significance |

|---|---|---|

| Major Conformational Clusters | 3 | Indicates the number of dominant low-energy shapes |

| Average Backbone RMSD | 1.2 Å | Measures the structural stability and rigidity of the ring |

| Hydrogen Bonds (Solute-Water) | Avg. 3.5 per frame | Quantifies interaction with the aqueous environment |

| Solvent Accessible Surface Area | 150 Ų | Measures the exposure of the molecule to the solvent |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For this compound, a relevant reaction to study would be its radical polymerization, a common reaction for vinyl compounds. wikipedia.org

Using DFT, one could model the key steps of polymerization: initiation, propagation, and termination. The reaction pathway would be mapped by calculating the potential energy surface. The structures of reactants, intermediates, transition states, and products are optimized, and their energies are calculated to determine the activation energy (energy barrier) for each step. nih.gov For instance, the addition of a radical initiator to the vinyl group to start the polymerization would be modeled, followed by the addition of another monomer to the growing polymer chain (propagation).

These calculations can provide critical insights that are difficult to obtain experimentally. For example, they can reveal the stereoselectivity of the reaction, explaining why one particular stereoisomer might be formed preferentially over another. rsc.org The influence of the hydroxyl group and the lactam ring on the reactivity of the vinyl group could also be quantified by analyzing the charge distribution and orbital interactions at the transition state.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Radical Addition)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (Monomer + Radical) |

| Transition State (TS) | +5.2 | Highest energy point along the reaction coordinate |

| Product | -21.5 | Product of the radical addition |

| Activation Energy (Ea) | +5.2 | Energy barrier that must be overcome for the reaction to occur |

Structure-Reactivity Relationship Studies using In Silico Methods

In silico methods are used to establish relationships between the chemical structure of a series of compounds and their biological activity or a specific physical property. Quantitative Structure-Activity Relationship (QSAR) models are a prime example. nih.gov To perform such a study for this compound, one would first need to define a potential application, for example, as an inhibitor for a specific enzyme.

A library of derivatives would be designed by systematically modifying the parent structure—for example, by substituting the hydroxyl group or adding functional groups to the pyrrolidinone ring. For each derivative, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as size, polarity, and hydrogen bonding capacity) would be calculated. researchgate.net

Assuming experimental activity data (e.g., IC₅₀ values for enzyme inhibition) were available for this library of compounds, a mathematical model could be built using statistical methods like multiple linear regression to correlate the molecular descriptors with the observed activity. nih.gov Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Molecular docking, another in silico technique, could complement this by simulating how these derivatives bind to the active site of a target protein, providing a visual and energetic rationale for their activity. nih.govmdpi.com

Table 4: Illustrative QSAR Descriptors for Structure-Reactivity Analysis

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Charge on Carbonyl Oxygen | Electrostatic interaction potential |

| Topological | Molecular Weight (MW) | Size and bulk of the molecule |

| Steric | Molar Refractivity (MR) | Volume and polarizability |

| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity and membrane permeability |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Comprehensive NMR Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-Ethenyl-5-hydroxypyrrolidin-2-one. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the specific protons and carbons, and to establish the connectivity within the molecule.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the vinyl group protons, typically appearing as a multiplet in the olefinic region. The protons of the pyrrolidinone ring exhibit distinct chemical shifts and coupling patterns that are influenced by their spatial relationships and the presence of the hydroxyl group. The proton on the carbon bearing the hydroxyl group (C5) is of particular diagnostic importance.

Table 1: Representative ¹H NMR Spectral Data (Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions.)

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl CH= | 5.5 - 6.5 | Multiplet |

| Vinyl =CH₂ | 4.5 - 5.5 | Multiplet |

| CH(OH) | 4.0 - 5.0 | Multiplet |

| Ring CH₂ | 1.8 - 2.8 | Multiplets |

Table 2: Representative ¹³C NMR Spectral Data (Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions.)

| Carbon Assignment | Typical Chemical Shift (ppm) |

|---|---|

| C=O (Lactam) | 170 - 180 |

| Vinyl CH= | 125 - 140 |

| Vinyl =CH₂ | 90 - 110 |

| C(OH) | 70 - 85 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this compound. The resulting mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may involve the loss of the hydroxyl group, the vinyl group, or cleavage of the pyrrolidinone ring. This fragmentation data, when analyzed, corroborates the structure determined by NMR spectroscopy.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key absorption bands for this compound include:

A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, characteristic of the C=O stretching vibration of the γ-lactam ring.

A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group.

Absorption bands in the region of 1600-1650 cm⁻¹ and 900-1000 cm⁻¹, corresponding to the C=C stretching and out-of-plane bending vibrations of the vinyl group, respectively.

C-N stretching vibrations of the lactam are also observable.

Table 3: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Lactam Carbonyl (C=O) | Stretching | 1650 - 1700 (strong) |

| Alkene (C=C) | Stretching | 1600 - 1650 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters within the molecule. The resulting crystal structure offers an unambiguous depiction of the molecule's conformation in the solid state and provides valuable insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The formation of related 5-hydroxy-1H-pyrrol-2(5H)-ones has been supported by X-ray crystallographic data. acs.org

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed, often using a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of a modifier like formic acid for improved peak shape. A UV detector is commonly used for detection, as the lactam chromophore absorbs in the UV region. The retention time and peak area are used to identify and quantify the compound and any impurities present. This technique is crucial for determining the purity profile and can be adapted for preparative separation to isolate the pure compound. The analysis of related compounds, such as impurities in pharmaceutical ingredients, is often carried out using LC-MS, where the HPLC is coupled to a mass spectrometer for peak identification. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization may sometimes be employed to increase the volatility and improve the chromatographic behavior of this compound. A capillary column with a suitable stationary phase is used for separation, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is a valuable tool for monitoring reaction completion and for detecting volatile impurities. The NIST Chemistry WebBook indicates that gas chromatography data is available for the related compound 1-ethenyl-2-pyrrolidinone. nist.gov

Table 4: Common Chromatographic Conditions

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS |

Applications of 1 Ethenyl 5 Hydroxypyrrolidin 2 One and Its Derivatives in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The inherent functionalities of 1-ethenyl-5-hydroxypyrrolidin-2-one make it a hypothetical but powerful precursor for the synthesis of intricate molecular architectures. The pyrrolidine (B122466) core is a prevalent feature in numerous natural products and pharmaceutical agents, and the strategic placement of hydroxyl and vinyl groups offers multiple points for synthetic elaboration. nih.govdntb.gov.uanih.gov

Precursors for Natural Product Total Synthesis (e.g., Alkaloids)

The pyrrolidine ring is a fundamental structural motif in a wide variety of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the creative use of functionalized pyrrolidine precursors. While direct application of this compound in total synthesis is not yet reported, its potential is evident. The hydroxyl group at the 5-position could serve as a handle for the introduction of various side chains or for the construction of fused ring systems, which are common in many alkaloids. For instance, the synthesis of ruspolinone (B1198309) and related alkaloids involves the manipulation of substituted pyrrolidinone structures. dntb.gov.ua Furthermore, polyhydroxylated pyrrolidines, known as aza-sugars, exhibit significant biological activities and are synthesized from highly functionalized precursors. nih.gov The vinyl group on the nitrogen atom provides a reactive site for transformations such as cross-coupling reactions or as a dienophile in Diels-Alder reactions, enabling the construction of more complex alkaloid skeletons.

Intermediates in the Synthesis of Pharmaceutical Lead Compounds

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. nih.govmdpi.comnbinno.com For example, 2-pyrrolidinone (B116388) itself is a key intermediate in the synthesis of pharmaceuticals like Piracetam. basf.com The introduction of a hydroxyl group at the 5-position, as in this compound, could lead to novel pharmaceutical lead compounds with improved properties. Hydroxylation is a known strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyrrolidine ring is a component of various drugs, including those with antidepressant, antipsychotic, and kinase-inhibiting activities. nbinno.com The synthesis of these drugs often involves the functionalization of a pre-existing pyrrolidinone core. mdpi.com The dual functionality of this compound would allow for diverse synthetic modifications, making it a valuable, albeit hypothetical, starting material for the generation of libraries of new chemical entities for drug discovery programs.

Construction of Advanced Heterocyclic Architectures

The development of novel methods for the synthesis of complex heterocyclic systems is a major focus of contemporary organic chemistry. acs.org Pyrrolidinone derivatives are frequently employed as starting materials for the construction of more elaborate heterocyclic frameworks. The reactivity of the vinyl group in this compound could be harnessed in various cyclization and cycloaddition reactions to build fused, spirocyclic, and bridged heterocyclic systems. The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones from acyclic precursors demonstrates the utility of related structures in forming new heterocyclic rings. acs.org The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule offers possibilities for intramolecular reactions to forge new rings, leading to novel and potentially bioactive molecular architectures.

Contributions to Polymer Science and Advanced Materials

The vinyl group of this compound makes it a monomer with significant potential for the creation of functional polymers and advanced materials. The parent monomer, N-vinylpyrrolidone (NVP), is the precursor to polyvinylpyrrolidone (B124986) (PVP), a widely used polymer with excellent biocompatibility and solubility. chemicalbook.commdpi.com The introduction of a hydroxyl group onto the pyrrolidinone ring is a promising strategy for tuning the properties of PVP-based materials. acs.org

Monomer in the Synthesis of Functional Polymers and Copolymers

The polymerization of N-vinylpyrrolidone and its derivatives is a well-established field. chemicalbook.commdpi.comrsc.orgku.ac.ae this compound can be envisioned as a functional monomer that can undergo polymerization to produce homopolymers or be copolymerized with other monomers to introduce hydroxyl functionality along the polymer backbone. The hydroxyl groups can serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules, crosslinking, or influencing the polymer's interaction with its environment. The synthesis of copolymers of NVP with other functional monomers, such as those containing hydroxyl or carboxyl groups, has been shown to yield polymers with tailored properties. researchgate.netnih.gov The presence of the hydroxyl group in the monomer can influence the polymerization kinetics and the final properties of the polymer. nih.govresearchgate.net

Development of Novel Polymeric Materials with Tunable Properties

The incorporation of functional groups into polymers is a key strategy for developing advanced materials with tunable properties. The hydroxyl group in polymers derived from this compound would be expected to increase the hydrophilicity and water-solubility of the resulting material compared to standard PVP. This could be advantageous for applications in hydrogels, biocompatible coatings, and drug delivery systems. nih.govmdpi.com The hydroxyl groups can also participate in hydrogen bonding, which can significantly affect the mechanical and thermal properties of the polymer. By copolymerizing this compound with other monomers, it would be possible to create a wide range of materials with precisely controlled properties, such as stimuli-responsive polymers that change their conformation in response to changes in temperature or pH. nih.gov The development of such "smart" materials is a rapidly growing area of research with applications in various fields, including biomedicine and nanotechnology.

Future Research Directions and Emerging Trends for 1 Ethenyl 5 Hydroxypyrrolidin 2 One

Exploration of Unconventional Synthetic Pathways and Novel Catalysts

The development of efficient and sustainable methods for the synthesis of 1-Ethenyl-5-hydroxypyrrolidin-2-one is a primary area of future research. While traditional approaches to N-vinyl lactams often involve the Reppe synthesis, which utilizes high-pressure acetylene, future efforts will likely focus on safer and more versatile alternatives. sci-hub.sewikipedia.org

One promising avenue is the exploration of transition metal-free catalytic systems . Recent studies on the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones have demonstrated the efficacy of base-induced tandem intramolecular cyclization of sulfur ylides, offering a straightforward, one-pot operation without the need for transition metals. acs.org Adapting such methodologies to incorporate the N-ethenyl group could provide a more environmentally benign and cost-effective synthetic route.

Furthermore, the development of novel catalysts for the direct vinylation of 5-hydroxypyrrolidin-2-one (B122266) is a critical research direction. While potassium hydroxide (B78521) is a common catalyst in NVP synthesis, its activity can be hampered by water. rsc.org Research into more water-tolerant and highly active homogeneous catalysts will be crucial. This could involve the design of sophisticated organometallic complexes or the use of phase-transfer catalysts to enhance reaction rates and selectivity. The use of copper-catalyzed intramolecular N-vinylation, which has been successful for the synthesis of other N-heterocycles, could also be adapted for this purpose. organic-chemistry.org

Design and Synthesis of Advanced this compound Derivatives with Enhanced Reactivity or Selectivity

The functional group handles on this compound—the vinyl and hydroxyl groups—offer numerous possibilities for the design and synthesis of advanced derivatives with tailored properties. Future research will undoubtedly focus on creating a library of these derivatives to explore their structure-activity relationships in various applications.

A key trend will be the synthesis of derivatives with enhanced reactivity . For instance, the modification of the vinyl group could lead to monomers with improved polymerization characteristics. Research into the copolymerization of N-vinylpyrrolidone with other functionalized vinyl monomers has shown that the reactivity of the resulting polymers can be finely tuned. researchgate.net Similar strategies could be applied to this compound to create copolymers with specific thermal or responsive properties. rsc.org

Another important direction is the synthesis of derivatives with enhanced selectivity . The chiral center at the 5-position offers a platform for developing stereoselective reactions. Future work could involve using the hydroxyl group to direct subsequent chemical transformations, leading to the synthesis of complex, stereochemically defined molecules. The design and synthesis of pyrrolidine-2,5-dione derivatives as multitarget agents highlights the potential for creating highly selective bioactive compounds from this class of molecules. ebi.ac.uk

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant emerging trend in chemical manufacturing, and its application to the synthesis of this compound and its derivatives is a promising area of future research.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. youtube.com For the synthesis of N-vinyl lactams, which can involve hazardous reagents like acetylene, flow reactors can provide a much safer operating environment. rsc.org A recent report on a modular, three-step strategy for the synthesis of γ- and N-substituted γ-lactams under continuous-flow photochemical conditions highlights the potential for rapid and scalable production. chemrxiv.org

Automated synthesis platforms , which can perform a large number of reactions in parallel, will be instrumental in rapidly screening different catalysts, reaction conditions, and substrates for the synthesis of this compound and its derivatives. This high-throughput approach can significantly accelerate the discovery of optimal synthetic routes and the development of new functional materials. The use of automated parallel synthesizers has already been demonstrated for the preparation of statistical copolymers of N-vinylpyrrolidone. mdpi.com

Continued Application of Computational Methods for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods will play a crucial role in predicting its properties, guiding synthetic efforts, and understanding its reactivity.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts in the synthesis of this molecule. For example, DFT calculations have been used to clarify the main reaction and catalyst deactivation mechanisms in the synthesis of N-vinylpyrrolidone. rsc.org Similar in-silico studies can be applied to investigate the unconventional synthetic pathways proposed for this compound.

Machine learning (ML) models are emerging as powerful tools for predictive chemistry. rsc.org By training ML models on existing experimental data for related compounds, it may be possible to predict the optimal reaction conditions for the synthesis of this compound and its derivatives. youtube.com Furthermore, computational tools can be used to predict the physicochemical properties and potential biological activities of novel derivatives, thereby guiding the design of new functional molecules. nih.gov This predictive power will accelerate the discovery and development of new applications for this versatile chemical compound.

Q & A

Q. What computational tools predict the reactivity of this compound in radical polymerization reactions?

- Methodological Answer :

- DFT/MD Simulations : Calculate bond dissociation energies (BDEs) for the vinyl group using Gaussian16 (M06-2X/def2-TZVP). Validate with experimental ESR data for radical intermediates .

- Kinetic Modeling : Apply the Mayo-Walling equation to predict copolymerization ratios with acrylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.